molecular formula C7H11N3O2 B2901262 6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 687608-88-4

6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No. B2901262
CAS RN: 687608-88-4
M. Wt: 169.184
InChI Key: ZLBXQMBOVWXKTO-UHFFFAOYSA-N
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Description

The compound “6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione” is a chemical compound with the molecular formula C5H8ClN3O2 . It is a solid substance with a molecular weight of 177.59 .

Scientific Research Applications

6-AM-DMP has been used in a variety of scientific studies and applications. It has been used in the synthesis of various pharmaceuticals, including anticonvulsants, antifungals, and antibiotics. It has also been used in the synthesis of various dyes and pigments, as well as in the synthesis of various polymers. In addition, 6-AM-DMP has been used in studies of enzyme inhibition, as well as in the study of other biochemical processes.

Mechanism of Action

6-AM-DMP is a highly reactive compound that can form covalent bonds with a variety of other molecules. This property enables it to act as an enzyme inhibitor, as it can bind to the active site of enzymes and block the binding of substrate molecules. In addition, 6-AM-DMP can act as a binder, forming covalent bonds with other molecules and preventing them from forming other bonds.
Biochemical and Physiological Effects
6-AM-DMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids, proteins, and nucleic acids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and hormones. In addition, 6-AM-DMP has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal effects.

Advantages and Limitations for Lab Experiments

6-AM-DMP has several advantages when used in laboratory experiments. It is highly reactive and can form covalent bonds with a variety of other molecules. This enables it to be used in a variety of biochemical studies, such as enzyme inhibition studies. In addition, 6-AM-DMP is relatively inexpensive and easy to obtain.
However, there are also some limitations when using 6-AM-DMP in laboratory experiments. It is a highly reactive compound and can cause unwanted side reactions with other molecules. In addition, it can be toxic in large doses, and thus must be handled with care.

Future Directions

There are a variety of potential future directions for 6-AM-DMP. It could be used in the development of new pharmaceuticals, such as anticonvulsants, antifungals, and antibiotics. It could also be used in the synthesis of dyes and pigments, as well as in the synthesis of various polymers. In addition, 6-AM-DMP could be used in the study of enzyme inhibition and other biochemical processes. Finally, 6-AM-DMP could be used in the development of new methods for the synthesis of other compounds.

Synthesis Methods

6-AM-DMP can be synthesized by a variety of methods, including the Biginelli reaction, the Mannich reaction, the Knoevenagel condensation, and the Kolbe-Schmitt reaction. The Biginelli reaction is a three-component condensation reaction involving aldehydes, β-keto esters, and urea or thiourea. The Mannich reaction is a three-component condensation reaction involving aldehydes, amines, and ketones. The Knoevenagel condensation is a two-component condensation reaction involving aldehydes and ketones. The Kolbe-Schmitt reaction is a two-component condensation reaction involving carboxylic acids and aldehydes.

properties

IUPAC Name

6-(aminomethyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBXQMBOVWXKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

687608-88-4
Record name 6-(aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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